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2-Amino-2-ethyl-1-phenylbutan-1-one

Cat. No.: B13104731
M. Wt: 191.27 g/mol
InChI Key: BWAFCHSAGWNNMP-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Aminoketones and Beta-Ketophenethylamines

2-Amino-2-ethyl-1-phenylbutan-1-one belongs to the broad class of phenethylamines, which are organic compounds characterized by a phenyl group attached to an amino group via an alkyl chain. More specifically, it is classified as a β-keto-phenethylamine, also known as a synthetic cathinone (B1664624). researchgate.net This classification is due to the presence of a ketone group at the beta position of the aminoalkyl chain. researchgate.net The fundamental structure of cathinone consists of a phenyl ring connected to an aminoalkyl chain with a carbonyl group at the beta position. researchgate.net

The nomenclature of this compound can be further understood by examining its structural features. The "1-phenylbutan-1-one" portion indicates a four-carbon chain (butane) with a phenyl group and a ketone functional group (=O) at the first carbon. The "2-amino" and "2-ethyl" prefixes specify that an amino group (-NH2) and an ethyl group (-CH2CH3) are attached to the second carbon of the butane (B89635) chain.

Within the broader category of phenethylamines, this compound is a substituted cathinone. Synthetic cathinones are structurally related to amphetamines, with the key distinction being the ketone at the beta position. researchgate.net This structural feature is often denoted by prefixing "bk" or "βk" to the name of the corresponding amphetamine analogue. researchgate.net

Historical Context and Relevance of Related Analogues in Chemical Research

The academic interest in this compound is situated within the extensive history of research into phenethylamines and their derivatives. This class of compounds includes a wide array of biologically active molecules, such as hormones, neurotransmitters, and various synthetic drugs. mdpi.com Prominent examples include dopamine (B1211576), norepinephrine (B1679862), and amphetamine. mdpi.com

Research into analogues of this compound has been crucial for understanding structure-activity relationships within the phenethylamine (B48288) class. For instance, α-ethylphenethylamine, also known as phenylisobutylamine, is a higher homologue of amphetamine and has been studied for its stimulant-like effects. wikipedia.org The study of such analogues, which differ in the substitution at the alpha position or on the amino group, provides valuable insights into how small molecular changes can influence biological activity.

The parent amine, 1-phenylbutan-2-amine (B1195257), has been utilized in the synthesis of more complex molecules, demonstrating the utility of the 1-phenylbutan-2-amine framework in constructing elaborate molecular targets. Furthermore, the emergence of related compounds in various contexts has prompted further analytical and metabolic studies. For example, 2-ethylamino-1-phenylbutane (EAPB) and its potential metabolite 2-amino-1-phenylbutane (APB) have been identified in human urine samples, leading to research on their metabolic pathways. nih.gov

Rationale for Continued Academic Investigation into this compound

The continued academic investigation into this compound is driven by several factors. As a member of the synthetic cathinone family, understanding its chemical properties, potential metabolites, and analytical signatures is of significant interest to the fields of forensic and clinical toxicology. researchgate.net The metabolism of synthetic cathinones can occur through various pathways, and these can differ based on the specific molecular structure. researchgate.net

Moreover, the phenethylamine scaffold is a common feature in the design of neurologically active compounds. Therefore, research into the synthesis and properties of compounds like this compound can contribute to the development of new therapeutic agents. By studying the structure-activity relationships of these molecules, researchers can gain a deeper understanding of their interactions with biological systems.

The compound's reactivity also makes it a valuable tool in synthetic organic chemistry for the creation of more complex molecular architectures. Investigations into its synthesis, for instance, through methods like reductive amination, contribute to the broader field of organic synthesis.

Data Tables

Table 1: Chemical and Physical Properties of Related Compounds

Property2-Amino-1-phenylbutan-1-one2-Amino-2-phenylbutan-1-ol (B2795914)2-Amino-1-phenylbutane
IUPAC Name 2-amino-1-phenylbutan-1-one2-amino-2-phenylbutan-1-ol1-phenylbutan-2-amine
Molecular Formula C10H13NOC10H15NOC10H15N
Molecular Weight 163.22 g/mol 165.23 g/mol 149.24 g/mol
CAS Number Not available39068-91-253309-89-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B13104731 2-Amino-2-ethyl-1-phenylbutan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-amino-2-ethyl-1-phenylbutan-1-one

InChI

InChI=1S/C12H17NO/c1-3-12(13,4-2)11(14)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3

InChI Key

BWAFCHSAGWNNMP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)C1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 Ethyl 1 Phenylbutan 1 One and Analogues

Strategic Design of Precursor Compounds and Starting Materials

The synthesis of 2-amino-2-ethyl-1-phenylbutan-1-one logically begins with the selection of appropriate precursors that can be efficiently converted to the target molecule. The core structure is a 1-phenylbutan-1-one framework, substituted at the alpha-carbon (C2) with two ethyl groups and an amino group.

A primary precursor for this target is 2-ethyl-1-phenylbutan-1-one . This ketone already contains the required carbon skeleton, including the α,α-diethyl substitution pattern. Synthesis of this precursor can be achieved through methods such as the Friedel-Crafts acylation of benzene (B151609) with 2-ethylbutanoyl chloride or by the alkylation of a simpler propiophenone (B1677668). For instance, isobutyrophenone (B147066) can be alkylated with bromoethane (B45996) using a strong base like sodium amide to yield α,α-disubstituted ketones.

Another key starting material is the nitrogen source. Depending on the chosen synthetic pathway, this can range from ammonia (B1221849) to various protected amine equivalents. For instance, in halogenation-amination routes, ammonia or a primary amine is used to displace a halide. In other strategies, like those involving rearrangements or specific coupling reactions, more complex amine derivatives or nitrogen-containing functional groups are incorporated at earlier stages.

Targeted Reaction Pathways for this compound Synthesis

Several targeted pathways can be employed to construct the α-amino ketone moiety of the target compound and its analogues. These methods range from classical multi-step sequences to modern catalytic reactions.

Aminoketone Formation via Halogenation and Amination

A well-established method for synthesizing α-amino ketones is the α-halogenation of a ketone followed by nucleophilic substitution with an amine. wikipedia.org This two-step process is a direct approach to installing the amino group at the carbon adjacent to the carbonyl.

The general sequence is as follows:

α-Halogenation: The precursor ketone, 2-ethyl-1-phenylbutan-1-one, is first treated with a halogenating agent to introduce a halogen (typically bromine) at the α-position. However, since the target has a tertiary α-carbon, this position is already fully substituted with alkyl groups and has no enolizable protons, making direct halogenation challenging. A more viable route starts from a mono-alkylated ketone like 2-ethylpropiophenone, which can be halogenated and then subjected to a second alkylation. A more common approach for cathinone (B1664624) synthesis involves the α-bromination of a propiophenone derivative. wikipedia.org

Amination: The resulting α-bromo ketone is then reacted with ammonia or a suitable amine. The amine acts as a nucleophile, displacing the bromide to form the α-amino ketone. This reaction can sometimes be complicated by overalkylation, leading to mixtures of primary, secondary, and tertiary amines.

A one-pot variation of this strategy has been developed using N-bromosuccinimide (NBS) to mediate the synthesis of α-amino ketones from benzylic alcohols and amines. organic-chemistry.org This process involves the in-situ oxidation of the alcohol to a ketone, followed by α-bromination and subsequent nucleophilic substitution by the amine. organic-chemistry.org

Reductive Amination Approaches for Related Structures

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (ketones or aldehydes). wikipedia.orgorganic-chemistry.org While this method does not directly produce the α-amino ketone target, it is crucial for synthesizing important amine analogues and precursors. The process involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For example, 1-phenylbutan-2-one (B47396) can be reacted with ethylamine (B1201723) in the presence of a reducing agent to synthesize N-ethyl-1-phenylbutan-2-amine, a structural analogue.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics Solvent
Sodium cyanoborohydride (NaBH₃CN) Mild and selective; reduces imines faster than ketones. Tolerates acidic conditions. Methanol, Acetonitrile (B52724)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Mild and general-purpose reagent. Does not require acidic conditions. organic-chemistry.org 1,2-Dichloroethane (DCE), THF

This method is particularly valuable for creating a diverse library of amine analogues by varying the ketone and amine starting materials. Imine reductases (IREDs) have also been employed for the enantioselective biocatalytic synthesis of N-substituted α-amino esters from α-ketoesters, highlighting a green chemistry approach. nih.gov

Nitroalkane Bromination and Subsequent Alkylation for Amine Formation

Synthesizing α-branched amines can also be approached using nitroalkanes as precursors. The α-proton of a nitroalkane is acidic and can be removed by a base to form a nitronate anion, which is a potent nucleophile.

One strategy involves the acylation of nitroalkanes. N-acylbenzotriazoles, for example, can react with primary nitroalkanes to produce α-nitro ketones. nih.gov These intermediates can then be reduced to form α-amino ketones. The reduction of the nitro group to an amine is a key step, often accomplished with reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another related pathway is the aza-Henry (nitro-Mannich) reaction, where a nitroalkane adds to an imine. This method is used to create β-nitro amines, which can then be further manipulated. For instance, benzaldehyde (B42025) can react with 1-nitropropane (B105015) to form an intermediate that is subsequently reduced to a primary amine. While this pathway leads to β-amino compounds, modifications and alternative reaction sequences can potentially be adapted for α-amino structures. The catalytic reductive amination of carbonyl compounds using nitro compounds as the amine source is also a viable one-pot process. nih.gov

Aminoketone Rearrangement Reactions

Rearrangement reactions provide an elegant way to construct α-amino ketones from different starting materials, often involving an intramolecular migration. The Heyns rearrangement is a notable example, traditionally used in carbohydrate chemistry but now applied more broadly. colab.ws

In a classical Heyns rearrangement, an α-hydroxy ketone reacts with an amine to form an α-hydroxy imine. This intermediate then rearranges through a hydroxy enamine to yield an α-amino ketone, which involves a migration of the carbonyl group. rsc.org The first asymmetric variant of this reaction was developed using an organocatalyst to achieve enantioselectivity. rsc.org

More recently, tandem Heyns rearrangement reactions have been developed that allow for the synthesis of α-amino ketones from α-hydroxy ketones and secondary amines without the migration of the carbonyl group. acs.org This approach, catalyzed by chiral primary amines, mimics biological processes and provides a direct route to the desired products under mild conditions. acs.org

Table 2: Comparison of Heyns Rearrangement Pathways

Rearrangement Type Key Feature Starting Materials Outcome
Classical Heyns Carbonyl group migration α-hydroxy ketone, amine Isomeric α-amino ketone rsc.org

Palladium-Catalyzed Coupling Strategies in Analogous Syntheses

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds. These methods offer high efficiency and functional group tolerance for synthesizing complex molecules, including α-amino ketones and their analogues. nih.gov

One such strategy involves the palladium-catalyzed oxidative cross-coupling of α-aminocarbonyl compounds with arylboronic acids. nih.gov This reaction proceeds through the direct C-H oxidation of the α-aminocarbonyl compound followed by an arylation step, allowing for the synthesis of α-aryl-α-amino ketones. nih.gov

Another innovative approach is the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines. nih.govrsc.org In this process, a stable precursor like a C-acyl N,O-aminal is used to generate the reactive α-keto imine, which then couples with an arylboronic acid. The use of a chiral palladium complex allows for the synthesis of chiral α-amino ketones with high enantioselectivity. nih.gov These advanced methods represent the cutting edge of α-amino ketone synthesis, providing access to a wide range of structurally diverse compounds.

Asymmetric Synthesis Approaches for Enantiomeric Control

The development of stereoselective methods to access specific enantiomers of this compound is crucial. Chiral auxiliaries and catalytic asymmetric synthesis are the principal strategies employed to achieve this control.

One notable approach involves the use of chiral auxiliaries, such as pseudoephenamine, which has proven effective in the diastereoselective alkylation of amides to form quaternary carbon centers. nih.gov In a typical sequence, a carboxylic acid is first coupled with the chiral auxiliary, for instance, (1S,2S)-pseudoephenamine, to form a chiral amide. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then undergoes diastereoselective alkylation upon reaction with an electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. While not specifically detailed for this compound, this methodology is a well-established strategy for creating chiral quaternary carbons. nih.govresearchgate.net

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of α-tertiary amino ketones. These Brønsted acids can catalyze the reaction between an amine and a suitable ketone precursor, controlling the stereochemical outcome. The synthesis of novel cyclic α-tetralone-based cathinone derivatives has been achieved with subsequent chiral separation, indicating the feasibility of producing enantiopure compounds within this class. researchgate.net

The table below summarizes potential asymmetric synthesis approaches applicable to this compound, based on established methodologies for similar compounds.

Method General Approach Potential Catalyst/Auxiliary Key Features
Chiral Auxiliary-Mediated AlkylationDiastereoselective alkylation of a chiral amide enolate.(1S,2S)-PseudoephenamineHigh diastereoselectivity in forming quaternary carbons. nih.gov
Chiral Phosphoric Acid CatalysisEnantioselective amination of a ketone precursor.Chiral Phosphoric AcidsAtom-economical and effective for α-tertiary amino ketones.
BiocatalysisEnzymatic resolution or asymmetric synthesis.Hydantoinase/CarbamoylaseHigh enantioselectivity under mild conditions.

Derivatization Strategies for Functionalized Analogues of this compound

Further functionalization of this compound allows for the exploration of structure-activity relationships and the development of new analogues. These modifications typically target the primary amine and the ketone functionalities.

Formation of Schiff Base Derivatives

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid catalysis to facilitate the dehydration process. dergipark.org.trresearchgate.net The resulting imine can serve as a versatile intermediate for further synthetic transformations.

The synthesis of a Schiff base from 1-phenylbutane-1,3-dione and ethylenediamine (B42938) has been reported, demonstrating the feasibility of this reaction with related keto-compounds. mdpi.com The characterization of these Schiff bases is routinely performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. dergipark.org.trmdpi.com The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of a signal for the imine proton in the ¹H NMR spectrum. dergipark.org.tr

The following table provides a general procedure for the synthesis of a Schiff base derivative of this compound.

Step Procedure Purpose
1Dissolve this compound and an aromatic aldehyde in a 1:1 molar ratio in ethanol.To bring the reactants into solution.
2Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).To catalyze the condensation reaction.
3Reflux the reaction mixture for several hours.To drive the reaction to completion.
4Cool the reaction mixture and isolate the precipitated solid by filtration.To obtain the crude Schiff base product.
5Recrystallize the solid from a suitable solvent (e.g., ethanol).To purify the Schiff base.

Chemical Modifications of the Amine and Ketone Functionalities

Beyond Schiff base formation, both the amine and ketone groups of this compound are amenable to a variety of chemical modifications. The primary amine can be N-alkylated or N-acylated to introduce different substituents. Reductive amination, for instance, provides a direct method to introduce alkyl groups at the nitrogen atom. nih.gov

The ketone functionality can undergo reduction to the corresponding alcohol, 2-amino-2-ethyl-1-phenylbutan-1-ol, using reducing agents like sodium borohydride (B1222165). A synthesis for the related compound 2-amino-2-phenylbutan-1-ol (B2795914) from 2-amino-2-phenylbutyric acid using potassium borohydride and sulfuric acid has been documented, achieving a high yield. chemicalbook.com This transformation introduces a new chiral center, potentially leading to diastereomeric products.

The table below outlines some potential chemical modifications for this compound.

Functional Group Reaction Type Reagents Product Type
AmineN-AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
AmineN-AcylationAcyl chloride, BaseAmide
KetoneReductionSodium borohydride (NaBH₄)Secondary Alcohol
KetoneReductive AminationAmine, Reducing Agent (e.g., NaBH₃CN)Substituted Amine

Spectroscopic and Chromatographic Characterization of 2 Amino 2 Ethyl 1 Phenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis and Assignment

No experimental ¹H NMR data for 2-Amino-2-ethyl-1-phenylbutan-1-one has been found in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no available IR spectroscopic data detailing the characteristic absorption bands for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions for this compound is not available in the public scientific record.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

No GC-MS analysis, including retention times and fragmentation patterns for this compound or its volatile derivatives, has been documented in the reviewed literature.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass Determination

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a definitive technique for the identification of unknown compounds. By coupling the separation capabilities of liquid chromatography with the precise mass measurement of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, an unambiguous elemental composition can be determined.

For this compound (C₁₂H₁₇NO), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. This experimental value, when compared to the theoretical mass, provides a mass accuracy measurement, typically in the parts-per-million (ppm) range, which is a key parameter for confident identification. While specific experimental data for this compound is not publicly available, the methodology remains standard. A study on related phenethylamine (B48288) derivatives demonstrated the utility of LC-TOF-MS in identifying such compounds in various samples. caymanchem.com

Table 1: Illustrative LC-HRMS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₂H₁₇NO
Theoretical Monoisotopic Mass191.1310 u
Theoretical [M+H]⁺ Mass192.1383 u
Adducts[M+Na]⁺, [2M+H]⁺

This table is illustrative and shows the theoretical values that would be expected from an LC-HRMS analysis.

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS), often performed in conjunction with LC-HRMS, involves the isolation and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion) to produce a characteristic spectrum of product ions. The fragmentation pattern provides structural information, aiding in the differentiation of isomers and the confirmation of the compound's identity.

The fragmentation of this compound would likely proceed through characteristic pathways for α-aminoketones. Common fragmentation mechanisms include α-cleavage and the loss of small neutral molecules. For instance, studies on the fragmentation of structurally similar ketamine analogues show characteristic losses of CO, methyl, and ethyl radicals. nih.gov The analysis of protonated α-amino acids has also revealed common fragmentation patterns, such as the loss of water and carbon monoxide. nih.gov

Table 2: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
192.1383C₁₁H₁₃N⁺CO
192.1383C₁₀H₁₄N⁺C₂H₄O
192.1383C₆H₅CO⁺C₆H₁₂N
192.1383C₉H₁₀⁺C₃H₇NO

This table presents plausible fragmentation pathways based on the chemical structure of the target compound and known fragmentation patterns of similar molecules. The m/z values are theoretical.

Chromatographic Separation Methods

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone of forensic drug analysis. For a semi-volatile compound like this compound, GC provides excellent separation efficiency. Method development would involve optimizing parameters such as the type of capillary column (typically a non-polar or medium-polarity column like a DB-5ms or DB-17ms), the temperature program of the oven, the injector temperature, and the carrier gas flow rate. nih.gov Derivatization might be employed to improve the chromatographic properties and thermal stability of the analyte.

Table 3: Illustrative GC Method Parameters

ParameterExample Condition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature250 °C
Carrier GasHelium
Oven Program100 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
DetectorMass Spectrometer or Flame Ionization Detector (FID)

This table provides an example of typical GC parameters that could be used as a starting point for method development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of a wide range of compounds. For this compound, a reversed-phase HPLC method would be most common. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The addition of modifiers such as formic acid or trifluoroacetic acid can improve peak shape and resolution. Detection is commonly achieved using a diode-array detector (DAD) or a mass spectrometer.

Table 4: Illustrative HPLC Method Parameters

ParameterExample Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm or MS

This table illustrates a typical set of starting conditions for an HPLC method for purity analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for reaction monitoring, screening, and preliminary identification. A TLC method for this compound would involve spotting the sample on a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system. The choice of solvent system would be based on the polarity of the compound, with various mixtures of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) being tested to achieve optimal separation. Visualization can be achieved under UV light or by using a staining reagent such as ninhydrin, which reacts with the primary amine group.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. Chiral chromatography is the most effective technique for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent followed by separation on an achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. The mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is optimized to achieve baseline separation of the enantiomers.

Analytical Derivatization Strategies for Enhanced Detection and Separation

The analysis of synthetic cathinones, including this compound, by gas chromatography-mass spectrometry (GC-MS) often necessitates a derivatization step. rsc.org Derivatization is a chemical modification of the analyte aimed at improving its volatility, thermal stability, and chromatographic behavior, as well as enhancing its mass spectral characteristics for more sensitive and specific detection. rsc.orgd-nb.info For primary and secondary amines like the one present in this compound, acylation is a common and effective derivatization strategy. rsc.org

Several acylating reagents, primarily fluorinated anhydrides, have been systematically evaluated for the analysis of synthetic cathinones. rsc.org These include:

Pentafluoropropionic anhydride (B1165640) (PFPA)

Trifluoroacetic anhydride (TFA)

Heptafluorobutyric anhydride (HFBA)

Acetic anhydride (AA)

Propionic anhydride (PA) rsc.org

The selection of an appropriate derivatizing agent is guided by several criteria, including the generation of a high yield of a single, stable derivative, the absence of structural rearrangements of the analyte, and the production of characteristic mass spectra. rsc.org Studies have shown that for many synthetic cathinones, PFPA and HFBA, followed by TFA, are often the most suitable choices based on validation parameters. rsc.org The use of these reagents leads to the formation of derivatives with excellent chromatographic properties and mass spectra that are amenable to sensitive and specific detection. nih.gov For instance, the principal fragmentation of acylated cathinones often occurs via cleavage of the Cα-Cβ bond. nih.gov

In addition to acylation, other derivatization approaches can be employed. A one-step in-matrix derivatization using ethyl chloroformate has been developed for the rapid analysis of amphetamines and cathinones in oral fluid. nih.gov This method simplifies sample preparation by combining derivatization and extraction into a single step. nih.gov

Furthermore, chiral derivatizing agents can be used to separate the enantiomers of chiral cathinones. Since this compound possesses a chiral center at the α-carbon, its enantiomers may exhibit different biological activities. Chiral derivatization involves reacting the racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a non-chiral chromatographic column.

The choice of derivatization strategy will depend on the analytical objective, the nature of the sample matrix, and the available instrumentation. Optimization of reaction conditions, such as temperature and incubation time, is crucial to ensure complete and reproducible derivatization. rsc.org

Spectroscopic and Chromatographic Data

The following tables summarize the kind of spectroscopic and chromatographic data that would be expected for this compound, based on general knowledge of synthetic cathinones and data from closely related analogs.

Table 1: Illustrative GC-MS Data for a Representative Cathinone (B1664624) Derivative

Parameter Value
Retention Time Dependent on column and conditions
Molecular Ion (M+) Expected but may be weak or absent

| Key Fragment Ions (m/z) | Characteristic fragments from α-cleavage |

Table 2: Illustrative LC-MS/MS Parameters for a Representative Cathinone Derivative

Parameter Value
Precursor Ion [M+H]+ Calculated based on molecular formula
Product Ions Specific fragments for MRM transitions

| Collision Energy | Optimized for fragmentation |

Table 3: Illustrative FTIR Spectral Data for a Representative Cathinone

Wavenumber (cm⁻¹) Assignment
~3400-3200 N-H stretch (primary amine)
~3000-2800 C-H stretch (aliphatic)
~1700-1680 C=O stretch (ketone)

Table 4: Illustrative ¹H-NMR Chemical Shifts for a Representative Cathinone Derivative

Proton Chemical Shift (ppm) Multiplicity
Aromatic-H 7.2-8.0 m
α-CH 4.0-4.5 q
β-CH₃ 1.2-1.5 d
N-H₂ Variable br s
Ethyl-CH₂ 2.5-3.0 q

| Ethyl-CH₃ | 1.0-1.3 | t |

Table 5: Illustrative ¹³C-NMR Chemical Shifts for a Representative Cathinone Derivative

Carbon Chemical Shift (ppm)
C=O 195-205
Aromatic-C 125-140
α-C 50-60
β-C 15-25

| Ethyl-C | 40-50 (CH₂), 10-15 (CH₃) |

Computational and Theoretical Chemistry Studies of 2 Amino 2 Ethyl 1 Phenylbutan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. For compounds like 2-Amino-2-ethyl-1-phenylbutan-1-one, these calculations can provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying substituted cathinones due to its balance of accuracy and computational cost. tandfonline.com DFT calculations, often employing hybrid functionals like B3LYP or M06-2X, are utilized to determine the electronic structure, optimized geometry, and vibrational frequencies of these molecules. d-nb.inforesearchgate.net For instance, in studies of cathinone (B1664624), DFT has been used to calculate quantum mechanical descriptors such as polarizability, electron affinity, ionization potential, and chemical hardness, which help in understanding the molecule's reactivity. tandfonline.com Molecular electrostatic potential (MEP) maps, generated through DFT calculations, can reveal the electron-rich and electron-poor regions of this compound, indicating likely sites for electrophilic and nucleophilic attack. d-nb.inforesearchgate.net

A hypothetical DFT study on this compound would likely investigate various conformers to identify the most stable structures. The calculated energies for different conformers, as shown in the table below for the analogous compound cathinone, help in understanding the molecule's flexibility and preferred shapes.

Table 1: Hypothetical Calculated Energies for Conformers of this compound using DFT (B3LYP/6-31G(d,p))

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Conformer A 0.002.95
Conformer B 1.522.83
Transition State 5.982.31

Note: Data is illustrative and based on calculations for the related compound cathinone. researchgate.net

For higher accuracy, particularly in describing electron correlation effects, ab initio methods like Møller–Plesset perturbation theory (MP2) are employed. d-nb.info While computationally more demanding than DFT, MP2 calculations can provide more reliable energetic and geometric parameters. In the study of cathinone, MP2 calculations have been used to corroborate DFT results and provide benchmark data for the relative energies of different conformers. d-nb.inforesearchgate.net For this compound, an MP2 study would refine the understanding of its conformational landscape and the energy barriers between different conformers.

Table 2: Comparison of Relative Energies (kcal/mol) for Cathinone Conformers Calculated by DFT and MP2 Methods

MethodConformer AConformer BTransition State
DFT (B3LYP) 0.01.45.9
DFT (M06-2X) 0.01.75.8
MP2 0.01.65.1

Note: Data is for the related compound cathinone and is intended to be illustrative. researchgate.net

The choice of basis set is critical for the accuracy of quantum chemical calculations. For molecules like this compound, which contain carbon, nitrogen, and oxygen atoms, Pople-style basis sets such as 6-31G(d,p) are commonly used for initial geometry optimizations and frequency calculations. d-nb.inforesearchgate.net For more accurate energy calculations, larger basis sets like 6-311++G(d,p) are often employed, which include diffuse functions to better describe the electron distribution of lone pairs and anions. mdpi.com The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility.

Molecular Geometry Optimization and Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional structure. Molecular geometry optimization and conformational analysis are therefore essential components of the computational study of this compound. These studies aim to identify all stable conformers and the transition states that connect them on the potential energy surface.

For cathinone, computational studies have revealed the existence of multiple low-energy conformers. d-nb.info A similar analysis for this compound would involve systematic rotation around its flexible single bonds to map out the conformational space. The results of such an analysis would provide crucial information about the shape of the molecule, which is important for its interaction with biological targets.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding within this compound is key to explaining its chemical properties and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful technique used to analyze the charge distribution and bonding interactions within a molecule. d-nb.info NBO analysis provides a localized picture of the chemical bonds and lone pairs, which is useful for interpreting intermolecular interactions. For cathinone, NBO analysis has been used to understand the nature of the lone pairs on the oxygen and nitrogen atoms and their potential for forming hydrogen bonds. researchgate.net A similar analysis for this compound would quantify the charge on each atom and describe the key orbital interactions that stabilize the molecule. This information is particularly valuable for understanding how the molecule might interact with receptor binding sites.

Atoms in Molecules (AIM) Theory for Bonding Characterization

There are no available studies that have applied the Atoms in Molecules (AIM) theory to characterize the bonding within this compound. AIM analysis would be instrumental in quantifying the nature of its covalent and any potential non-covalent intramolecular bonds, such as hydrogen bonds. This would involve locating bond critical points and analyzing their associated electron density properties to classify the strength and type of atomic interactions.

Reactivity Site Prediction and Electrostatic Potential Mapping

The prediction of reactivity sites and the mapping of the electrostatic potential for this compound have not been documented. These computational tools are fundamental for understanding how the molecule would interact with other chemical species.

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface for this compound has not been computationally generated or published. An MEP surface would visually represent the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). This would offer critical insights into its intermolecular interactions and reactive behavior.

Fukui Function Analysis for Nucleophilic and Electrophilic Sites

No research has been published detailing the use of Fukui function analysis to identify the specific atomic sites of nucleophilic and electrophilic attack on this compound. This analysis, rooted in density functional theory, provides a quantitative measure of a site's reactivity, which would be invaluable for predicting its role in chemical reactions.

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of this compound have not been investigated through computational calculations. Molecules with specific structural features, such as aromatic rings and functional groups, can exhibit significant NLO responses, making them of interest for materials science and photonics. Calculations of properties like polarizability and hyperpolarizability would be required to assess its potential in these applications.

Structure Activity Relationship Sar Investigations of 2 Amino 2 Ethyl 1 Phenylbutan 1 One Analogues in Biological Systems Non Clinical Focus

Rational Design Principles for Targeted Structural Modifications

The rational design of synthetic cathinone (B1664624) analogues is primarily guided by modifying three key regions of the phenethylamine (B48288) scaffold: the aromatic ring, the α-carbon, and the amino group. wikipedia.org The goal of these modifications is to systematically alter the compound's affinity and selectivity for monoamine transporters—namely the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.gov

Key design principles include:

Alpha-Carbon Alkylation: Increasing the length of the alkyl chain at the α-carbon position is a common strategy. This modification significantly impacts the compound's potency at the dopamine transporter. nih.gov For instance, extending the α-alkyl chain in α-pyrrolidinophenones generally leads to increased affinity for hDAT. nih.govnih.gov

Aromatic Ring Substitution: The addition of substituents to the phenyl ring can modulate a compound's activity and selectivity. For example, the introduction of bulkier substituents at the para-position tends to shift selectivity towards SERT. acs.org Halogenation of the aromatic ring is another common modification that can alter binding affinity for monoamine transporters. acs.org

Amino Group Modification: Altering the substituents on the nitrogen atom also plays a crucial role. Incorporating the nitrogen into a cyclic structure, such as a pyrrolidine (B122466) ring, is a well-explored modification that often enhances DAT inhibitory activity. nih.gov The size of the N-alkyl substituent can also influence potency, with studies on some cathinone series showing that N-ethyl substitution can increase potency at DAT compared to N-methyl analogues. frontiersin.org

These design principles allow for the systematic exploration of the chemical space around the cathinone scaffold to develop compounds with specific pharmacological profiles, such as reuptake inhibitors or releasing agents, with varying selectivity for the different monoamine transporters. nih.govresearchgate.net

Influence of Substituents and Stereochemistry on Molecular Recognition

The substituents at various positions on the cathinone molecule, along with its stereochemistry, are pivotal in determining how it is recognized by and interacts with biological targets.

α-Carbon Substituents: The size of the substituent on the α-carbon is a major determinant of the mechanism of action. Larger α-substituents, particularly when combined with a pyrrolidine ring on the amine, tend to favor a reuptake inhibition mechanism over a releasing mechanism at the dopamine transporter. nih.gov Studies on α-pyrrolidinophenones have demonstrated that increasing the length of the α-carbon chain from a methyl to a propyl or butyl group can dramatically increase affinity at DAT. nih.govacs.org

Aromatic Ring Substituents: Substitutions on the phenyl ring influence transporter selectivity. For example, para-substituted methcathinone (B1676376) derivatives with larger substituents show increased selectivity for SERT over DAT. acs.org The position of the substituent is also critical, with meta-substituted cathinones often displaying higher psychostimulant effects in vivo, which correlates with an increased affinity for DAT compared to their para-analogs. acs.org

Amine Substituents: The nature of the substituent on the amino group significantly impacts potency and selectivity. N-methylation of cathinone to form methcathinone enhances potency. nih.gov Further homologation to an N-ethyl group can either maintain or slightly decrease potency depending on the specific parent compound. researchgate.net The incorporation of the amine into a pyrrolidine ring, as seen in compounds like α-PVP, is a key structural feature that generally leads to potent DAT inhibition. acs.org

Stereochemistry: The stereochemistry at the α-carbon is a critical factor in the biological activity of many cathinones. For methcathinone, the S-enantiomer is more potent as a central nervous system stimulant and as a dopamine and norepinephrine releasing agent than the R-enantiomer. nih.govmdpi.com Similarly, for many synthetic cathinones that are effective reinforcers, the S-enantiomers exhibit greater potency than the R-enantiomers. mdpi.com

In Vitro Receptor Binding Affinity Studies

In vitro binding assays are fundamental in elucidating the SAR of synthetic cathinones by quantifying their affinity for monoamine transporters. These studies are typically conducted using cells expressing human transporters (hDAT, hSERT, hNET).

Synthetic cathinones exhibit a wide range of binding affinities, from nanomolar to micromolar concentrations. nih.gov A general trend observed for many α-pyrrolidinophenone derivatives is a higher affinity for DAT and NET compared to SERT. nih.govnih.gov For example, in a study of α-pyrrolidinophenones, increasing the α-carbon chain length led to a stepwise increase in affinity for hDAT. nih.gov

The following table summarizes the in vitro binding affinities (Ki, µM) of a selection of synthetic cathinones at human monoamine transporters, illustrating the impact of structural modifications.

Compoundα-Carbon Chain LengthAromatic/Amine SubstitutionshDAT Ki (µM)hNET Ki (µM)hSERT Ki (µM)Reference
α-PPPMethylPyrrolidine1.290.334161.4 nih.gov
α-PBPEthylPyrrolidine0.1450.093>100 nih.gov
α-PVPPropylPyrrolidine0.02220.04033 nih.gov
α-PHPButylPyrrolidine0.0160.026>100 nih.gov
MDPVPropyl3,4-Methylenedioxy, Pyrrolidine0.0040.0253.37 nih.gov
Mephedrone (B570743)Methyl4-Methyl, N-Methyl1.340.510.81 nih.gov
MethyloneMethyl3,4-Methylenedioxy, N-Methyl1.551.830.28 nih.gov

Data is presented to illustrate structure-activity relationships and is compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

These data highlight that lengthening the α-alkyl chain in the α-pyrrolidinophenone series dramatically increases DAT affinity. nih.gov Furthermore, the presence of a 3,4-methylenedioxy group in MDPV, when compared to α-PVP, enhances DAT affinity. nih.gov In contrast, ring-substituted cathinones like mephedrone and methylone show more balanced affinities across the three transporters. nih.gov

Enzymatic Inhibition and Kinetic Studies (in vitro models)

The interaction of synthetic cathinones with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is an important aspect of their biological profile. In vitro studies using human liver microsomes or recombinant CYP enzymes are employed to investigate these interactions.

Cathinone itself has been shown to inhibit several CYP isoforms. For instance, it reversibly inhibited CYP1A2, CYP2A6, and CYP3A5 in a mixed competitive and uncompetitive manner. nih.gov The inhibition constants (Ki) were reported to be 57.12 µM for CYP1A2, 13.75 µM for CYP2A6, and 23.57 µM for CYP3A5. nih.gov In contrast, cathine, a metabolite of cathinone, showed inhibitory effects on CYP2A6 and CYP3A4 with Ki values of 63 µM and 100 µM, respectively. nih.gov

The following table summarizes the in vitro inhibitory effects of cathinone on various human CYP enzymes.

CYP IsoformInhibition ModeKi (µM)Reference
CYP1A2Mixed57.12 nih.gov
CYP2A6Mixed13.75 nih.gov
CYP3A5Mixed23.57 nih.gov
CYP2B6Negligible- nih.gov
CYP2C8Negligible- nih.gov
CYP2C19Negligible- nih.gov
CYP2E1Negligible- nih.gov
CYP2J2Negligible- nih.gov

These in vitro studies indicate that cathinones have the potential to interact with major drug-metabolizing enzymes, suggesting a possibility for drug-drug interactions. nih.govnih.gov

Comparative SAR Analysis with Related Phenethylamine and Cathinone Derivatives

Synthetic cathinones are β-keto analogues of phenethylamines, and this structural difference has profound implications for their pharmacology. nih.gov The phenethylamine pharmacophore is the core structure for both classes of compounds. nih.gov

The β-Keto Group: The defining feature of cathinones is the ketone group at the β-carbon. This modification generally increases the polarity of the molecule compared to its corresponding phenethylamine analogue, which can reduce its ability to cross the blood-brain barrier. nih.gov However, this is not always the case, as other structural features can counteract this effect. researchgate.net The β-keto group also appears to dramatically reduce the potency and efficacy of these compounds as serotonin 5-HT2A receptor agonists compared to their non-β-keto counterparts. wikipedia.org

Mechanism of Action: While both phenethylamines and cathinones interact with monoamine transporters, there can be differences in their primary mechanism of action (reuptake inhibition versus substrate-releasing activity). nih.gov For example, amphetamine, a phenethylamine, is a well-known monoamine releaser. Many synthetic cathinones, particularly those with bulky α-substituents like the pyrrolidinophenones, act primarily as reuptake inhibitors, similar to cocaine. nih.gov However, other cathinones, such as mephedrone, exhibit a hybrid action, acting as both inhibitors and releasers. nih.gov

Receptor Binding: A comparison of the binding affinities of phenethylamine and tryptamine (B22526) derivatives for the 5-HT2A receptor showed that phenethylamines generally possess higher affinity. biomolther.org Within the phenethylamine class, substitutions on the phenyl ring significantly influence binding. biomolther.org For cathinones, as discussed, substitutions on the α-carbon and the amino group are also critical determinants of monoamine transporter affinity.

Metabolic Pathways and Biotransformation Studies of 2 Amino 2 Ethyl 1 Phenylbutan 1 One Analogues in Vitro and Analytical Context

In Vitro Metabolic Stability Assessment (e.g., Using Liver Microsome Preparations)

The initial step in characterizing the metabolism of a new compound is to assess its stability in the presence of metabolic enzymes. In vitro metabolic stability assays, typically employing human liver microsomes (HLM), are a standard method for this purpose. srce.hrnih.gov These preparations contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

In these assays, the parent compound is incubated with liver microsomes and necessary cofactors, such as NADPH. frontiersin.org The rate at which the parent compound disappears over time is measured to determine its metabolic stability. srce.hr This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the time it takes for 50% of the compound to be metabolized and the inherent ability of the liver enzymes to eliminate the compound, respectively. srce.hranimbiosci.org

Studies on synthetic cathinones have shown varied metabolic stability. For some analogues, the stability is assessed by monitoring the depletion of the parent drug over a specific incubation period. srce.hr The classification of a compound's stability can range from very slow to very fast, based on the percentage of the parent compound remaining after a set time. srce.hr This information is critical for predicting how long the drug might persist in the body and for designing further metabolite identification studies.

Identification and Characterization of Primary Metabolites from In Vitro Systems

Following the stability assessment, the next step is to identify the chemical structures of the metabolites formed. In vitro systems, primarily HLM, are used to generate these metabolites, which are then analyzed using advanced analytical techniques. benthamdirect.comnih.gov For synthetic cathinones, including analogues of 2-Amino-2-ethyl-1-phenylbutan-1-one, several common metabolic pathways have been identified. nih.govnih.gov

Desethylation Metabolites

A primary metabolic pathway for many synthetic cathinones is N-dealkylation, which for ethyl-substituted compounds like this compound, involves the removal of an ethyl group. nih.govnih.gov This process, known as desethylation, results in a primary amine metabolite. For instance, studies on the related compound 2-ethylamino-1-phenylbutane (EAPB) have identified 2-amino-1-phenylbutane (APB) as a metabolite, suggesting desethylation is a key transformation. nih.gov In vitro studies with human liver preparations have confirmed the formation of desethylated metabolites for similar compounds. nih.gov

Hydroxylation Metabolites

Hydroxylation, the addition of a hydroxyl (-OH) group, is another major metabolic route for synthetic cathinones. frontiersin.orgbenthamdirect.comnih.gov This can occur at various positions on the molecule, including the alkyl side chain and the aromatic ring. frontiersin.orgnih.gov In vitro studies with HLM have consistently identified monohydroxylated metabolites for various cathinone (B1664624) derivatives. benthamdirect.comnih.govnih.gov For some compounds, hydroxylation is a predominant metabolic pathway. frontiersin.org

N-Oxidation Metabolites

N-oxidation is a less common but still relevant metabolic pathway for some nitrogen-containing compounds. In the context of this compound analogues, minor metabolites resulting from hydroxylation combined with N-oxidation have been observed in vitro. nih.gov

Elucidation of Enzymatic Systems Implicated in In Vitro Biotransformation

Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes, located in the liver, are the primary drivers of Phase I metabolism for a vast number of drugs and xenobiotics. youtube.com

Studies using recombinant human CYP enzymes have been instrumental in pinpointing the specific isoforms involved in the metabolism of synthetic cathinones. For many cathinone derivatives, CYP2D6 has been identified as a key enzyme responsible for hydroxylation and demethylation reactions. benthamdirect.comnih.gov Other isoforms, such as CYP3A4, CYP1A2, and CYP2C19, have also been shown to contribute to the metabolism of various synthetic cannabinoids and cathinones, indicating that the specific enzymes involved can vary depending on the compound's structure. nih.govnih.gov The process of metabolism generally involves an oxidation-reduction cycle catalyzed by the heme-iron center of the CYP enzyme. youtube.com

Analytical Methodologies for Metabolite Detection and Quantification

The detection and characterization of metabolites from in vitro studies rely on sophisticated analytical techniques. The complexity of the biological matrix and the often-low concentrations of metabolites necessitate highly sensitive and specific methods.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for this purpose. mdpi.comdoaj.org This technique allows for the separation of metabolites from the parent compound and other matrix components, followed by their accurate mass measurement, which aids in the elucidation of their chemical formulas. frontiersin.org Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, often requiring derivatization of the analytes to increase their volatility. researchgate.net

For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov It offers high selectivity and sensitivity, enabling the precise measurement of metabolite concentrations in complex biological samples. researchgate.net These analytical methods are essential not only for in vitro research but also for the development of robust screening and confirmation assays for clinical and forensic toxicology. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions for 2 Amino 2 Ethyl 1 Phenylbutan 1 One

Development of Novel Chemically Modified Probes for Biological Research

The development of chemically modified probes from psychoactive compounds is a crucial area of research for elucidating their biological targets and mechanisms of action. For phenethylamine (B48288) derivatives, which are structurally related to cathinones, modifications are made to create tools for photoaffinity labeling and receptor binding assays. nih.gov For instance, derivatives of CGS 21680, a phenethylamine, have been synthesized to include photophores like benzophenone (B1666685) or phenylazide, allowing for the study of adenosine (B11128) receptor A2A. nih.gov

Similarly, the synthesis of functionalized cathinone (B1664624) derivatives could lead to the development of probes for studying monoamine transporters. These probes are often designed to be fluorescent or carry a radiolabel, enabling their detection in binding assays or imaging studies. The creation of bivalent phenethylamines, where two substrate moieties are linked by a spacer, is another innovative approach to investigate transporter-ligand interactions, suggesting the presence of multiple binding sites within a single transporter. nih.gov Future research could focus on introducing functional groups to the 2-Amino-2-ethyl-1-phenylbutan-1-one scaffold that would allow for its conjugation to fluorescent markers or other reporter molecules without significantly altering its core interaction with biological targets.

Advanced Spectroscopic Characterization for Complex Matrices

The identification and characterization of synthetic cathinones in complex matrices, such as seized materials or biological samples, rely on a combination of advanced spectroscopic techniques. nih.gov Given the vast number of structural isomers and homologues within the synthetic cathinone class, no single technique is sufficient for unambiguous identification. nih.gov

A comprehensive approach typically involves a suite of analytical methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for forensic analysis, particularly effective at differentiating structural homologs. nih.govacs.org The fragmentation patterns in the mass spectra provide key information about the compound's structure. For cathinone derivatives, a characteristic feature is the presence of a carbonyl group on the β-carbon, which influences the fragmentation pattern. forensics.org.my

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for analyzing compounds in complex biological fluids. acs.orgoup.com Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation pathways, such as the elimination of a water molecule, which has been observed for some cathinone derivatives. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, including the connectivity of atoms and the presence of specific functional groups. nih.govresearchgate.net It is crucial for the definitive structural elucidation of new psychoactive substances. sci-hub.se

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are complementary to mass spectrometry and NMR. nih.govnih.gov They are particularly useful for distinguishing between regioisomers and identifying the salted form of a compound. nih.govresearchgate.net The C=O absorption in the IR spectrum is a characteristic feature of cathinones. nih.gov

X-ray Crystallography: When a crystalline sample is available, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including its stereochemistry and the form in which it is salted. nih.govresearchgate.net This technique has been used to characterize numerous cathinone derivatives, confirming their existence as racemic mixtures in many cases. core.ac.uknih.gov

The following table summarizes the key spectroscopic data for two isomeric cathinone derivatives, highlighting the nuances in their characterization.

Table 1: Spectroscopic Data for Isomeric Cathinone Derivatives

Technique N-butyl-norbutylone N-ethylhexylone Reference
ESI-MS/MS ([M+H]+) m/z 264 m/z 264 nih.gov
Characteristic Fragment [M+H+ - H2O] at m/z 246 [M+H+ - H2O] at m/z 246 nih.gov

| 1H NMR (δ, ppm) | 0.77 (t, C4-H), 0.88 (t, C8-H) | Not specified | nih.gov |

This table is interactive. Click on the headers to sort.

Integration of Computational and Experimental Methodologies in Compound Design

The integration of computational chemistry with experimental methods has become a powerful strategy in the study of synthetic cathinones and related compounds. researchgate.netbohrium.com Density Functional Theory (DFT) is a prominent computational method used to predict various molecular properties, which can then be compared with experimental data. bohrium.comresearchgate.net

Key applications of this integrated approach include:

Prediction of Spectroscopic Data: DFT calculations can generate theoretical IR, Raman, and NMR spectra. researchgate.netbohrium.com These predicted spectra can be compared with experimental data to aid in the structural elucidation of new compounds. bohrium.com Scaling factors are often applied to the theoretical frequencies to account for anharmonicity and improve the correlation with experimental results. mdpi.com

Conformational Analysis: The physiological activity of phenethylamines and cathinones is highly dependent on their conformation. daneshyari.com Computational methods can be used to determine the most stable conformers and the energy barriers between them. daneshyari.comkean.edu These theoretical findings can be corroborated by experimental techniques like molecular-beam Fourier transform microwave spectroscopy. researchgate.net

Understanding Structure-Property Relationships: By calculating quantum mechanical descriptors such as polarizability, electron affinity, and molecular electrostatic potential, researchers can gain insights into the reactivity and biological activity of these compounds. researchgate.nettandfonline.com This information is crucial for understanding how structural modifications affect a compound's interaction with its biological targets. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes of cathinone derivatives within the active sites of proteins like the human dopamine (B1211576) transporter (hDAT). researchgate.nettandfonline.com These studies help to identify key amino acid residues involved in the interaction. tandfonline.com

The following table presents a comparison of experimental and theoretical data for a cathinone derivative, illustrating the synergy between these methodologies.

Table 2: Comparison of Experimental and Calculated Data for a Cathinone Derivative

Parameter Experimental (X-ray) Calculated (DFT) Reference
Bond Lengths Good agreement Good agreement researchgate.net
Bond Angles Good agreement Good agreement researchgate.net

| Electronic Spectra | Matches TDDFT calculations | Matches TDDFT calculations | researchgate.net |

This table is interactive. Click on the headers to sort.

Contribution to Understanding Broader Chemical Classes and Their Interactions

The study of individual compounds like this compound contributes to a broader understanding of the structure-activity relationships (SAR) within the synthetic cathinone and phenethylamine classes. nih.gov By systematically modifying the chemical structure and evaluating the pharmacological effects, researchers can delineate the roles of different structural features. acs.org

Key insights gained from SAR studies of synthetic cathinones include:

Mechanism of Action at Monoamine Transporters: Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-releasers at dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. vcu.edunih.gov The specific action depends on the structural features of the molecule. For example, pyrrolidine-containing cathinones like MDPV are potent transporter inhibitors, while ring-substituted cathinones like mephedrone (B570743) tend to be transporter substrates that evoke neurotransmitter release. nih.gov

Influence of Substituents: The nature and position of substituents on the cathinone scaffold significantly impact the compound's potency and selectivity for different monoamine transporters. nih.gov

α-Substituent: The size of the α-alkyl group can influence potency at the dopamine transporter. nih.gov

N-Terminal Group: Modifications to the terminal amine group, such as N-alkylation, can affect activity. For example, N-ethyl analogs of some cathinones have shown to be potent dopamine uptake inhibitors. frontiersin.orgub.edu

Aromatic Ring Substitutions: Substitutions on the phenyl ring can enhance serotonergic activity. nih.gov

Stereochemistry: Synthetic cathinones are chiral molecules, and their enantiomers can exhibit different biological activities and potencies. mdpi.com For instance, the S-enantiomer of methcathinone (B1676376) has been shown to have higher stimulant effects than the R-enantiomer. mdpi.com

The following table summarizes the structure-activity relationships for a series of synthetic cathinones at the dopamine and serotonin transporters.

Table 3: Structure-Activity Relationships of Selected Synthetic Cathinones

Compound Modification DAT Inhibition (IC50, µM) SERT Inhibition (IC50, µM) Reference
Pentedrone N-methyl Lower potency Lower potency frontiersin.org
NEPD N-ethyl Higher potency Not specified frontiersin.org
Pentylone Ring-substituted Higher potency as SERT inhibitor Higher potency as SERT inhibitor frontiersin.org

This table is interactive. Click on the headers to sort.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.